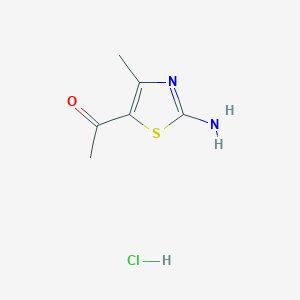

1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

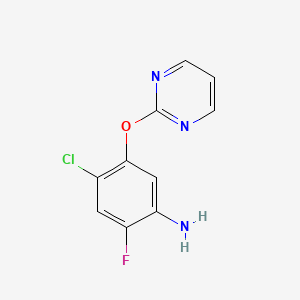

The compound 1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. Thiazole derivatives are known for their wide application in the pharmaceutical industry, particularly in medicinal and drug research due to their biological activities .

Synthesis Analysis

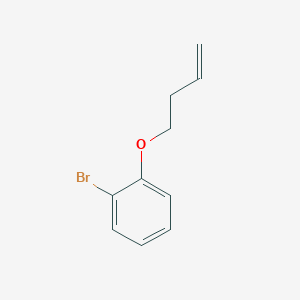

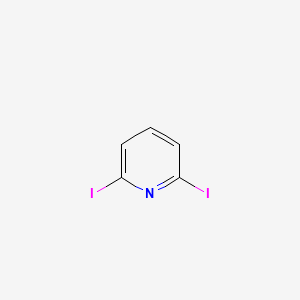

The synthesis of thiazole derivatives can involve starting materials such as 4-chlorophenol, which is recognized as an active pharmaceutical ingredient. The process can be carried out through various reactions, including multicomponent synthesis, which is a method that can be performed without a catalyst and in an environmentally friendly aqueous ethanol medium . Additionally, the Claisen–Schmidt condensation reaction has been used to synthesize 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones from 1-[2-amino-4-methylthiazol-5-yl]ethanones and various aromatic aldehydes .

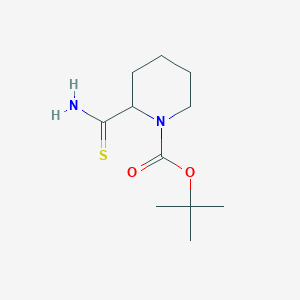

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using various spectroscopic methods such as FT-IR, 1H/13C NMR, COSY, HSQC, and HMBC experiments. These techniques help in elucidating the structures unambiguously and confirming the successful synthesis of the desired compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclization under both conventional heating and microwave irradiation conditions. Microwave-assisted synthesis has been noted for providing better yields and shorter reaction times . The Claisen–Schmidt condensation is another reaction that thiazole derivatives can participate in, leading to the formation of propenone structures .

Physical and Chemical Properties Analysis

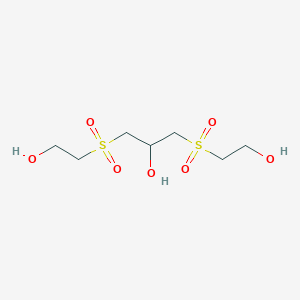

The physical and chemical properties of thiazole derivatives are often determined in the context of their biological activity. For instance, the antimicrobial activity of these compounds is tested against gram-positive and gram-negative bacteria, and their anticancer activity is evaluated using in vitro methods against various cancer cell lines . The antioxidant activity is also assessed using assays such as ABTS and DPPH radical scavenging assays . The in silico drug-likeness of these compounds can be screened using online servers like SwissADME to predict their pharmacokinetic properties .

Scientific Research Applications

Antimicrobial and Antimalarial Activities

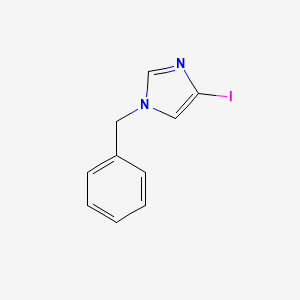

1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride has been utilized in the synthesis of imidazo[2,1-b]thiazole derivatives, demonstrating significant antimicrobial and antimalarial activities. These compounds have been synthesized using green chemistry methods and show potential in the treatment of infectious diseases (Vekariya et al., 2017).

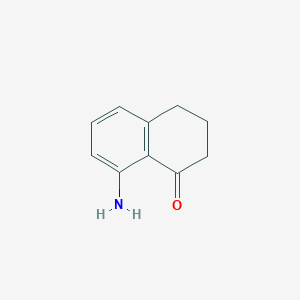

Biological Activity Evaluation

The compound has also been used in synthesizing 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which have been evaluated for their anticancer and antimicrobial activities. These studies provide a platform for further optimization of thiazole-based compounds in drug design (Lozynskyi et al., 2021).

Antituberculosis Activities

Research has also focused on derivatives of 1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride for their antituberculosis activities. These studies have led to the development of compounds with potent immunosuppressing properties, suggesting potential in the treatment of tuberculosis and other immune-related conditions (Abdel‐Aziz et al., 2011).

Corrosion Inhibition

In another application, derivatives of this compound have been investigated as corrosion inhibitors for mild steel in corrosive environments. This research highlights the potential industrial applications of these compounds in protecting materials from corrosion (Jawad et al., 2020).

Antiviral Activity

The compound's derivatives have also been evaluated for their antiviral activities, including against COVID-19. These studies are critical in the ongoing search for effective treatments against viral infections (Rashdan et al., 2021).

Cytotoxicity Studies

Additionally, research on cytotoxicity and molecular docking studies of derivatives of this compound has been conducted. These studies are essential in understanding the interaction of new molecules with biological systems and their potential toxicity (Govindhan et al., 2017).

properties

IUPAC Name |

1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS.ClH/c1-3-5(4(2)9)10-6(7)8-3;/h1-2H3,(H2,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVFFZTUHMGPJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)

![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)

![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)